
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N',N'-diphenylacetohydrazide
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Overview
Description
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetohydrazide is a complex organic compound characterized by the presence of fluorophenyl groups, a hydroxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetohydrazide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of fluorobenzene with a suitable reagent to introduce the fluorophenyl groups.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the hydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl groups can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution may result in various substituted phenyl derivatives.
Scientific Research Applications
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetamide: Similar structure but with an amide group instead of a hydrazide.
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetonitrile: Contains a nitrile group instead of a hydrazide.
Uniqueness
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N’,N’-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H22F2N2O2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-hydroxy-N-methyl-N',N'-diphenylacetohydrazide |
InChI |
InChI=1S/C27H22F2N2O2/c1-30(31(24-8-4-2-5-9-24)25-10-6-3-7-11-25)26(32)27(33,20-12-16-22(28)17-13-20)21-14-18-23(29)19-15-21/h2-19,33H,1H3 |
InChI Key |
LLSAIJYPDYFRSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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